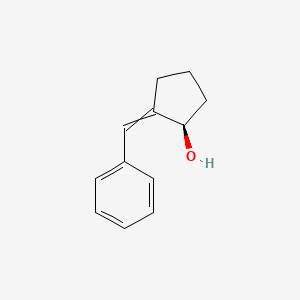![molecular formula C15H8ClN3O2 B12573547 2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid CAS No. 193764-90-8](/img/structure/B12573547.png)
2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and pharmaceutical research.
准备方法
The synthesis of 2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid typically involves the condensation of isatin with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out in an acidic medium, such as glacial acetic acid or hydrochloric acid, at reflux temperature . Industrial production methods may involve the use of microwave irradiation or nanoparticle catalysts to enhance the reaction efficiency and yield .
化学反应分析
2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced indoloquinoxaline derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
科学研究应用
2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid has a wide range of scientific research applications:
作用机制
The primary mechanism of action of 2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid involves DNA intercalation. The compound inserts itself between the base pairs of the DNA helix, disrupting the normal processes of DNA replication and transcription. This leads to the inhibition of cell proliferation and induces cell death in cancer cells . The compound also interacts with various molecular targets and pathways involved in viral replication, contributing to its antiviral activity .
相似化合物的比较
2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid can be compared with other indoloquinoxaline derivatives, such as:
6H-indolo[2,3-b]quinoxaline: Similar in structure but lacks the chloro and carboxylic acid groups, resulting in different biological activities.
9-fluoro-6H-indolo[2,3-b]quinoxaline: Contains a fluorine atom instead of chlorine, which can affect its electronic properties and biological activity.
2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones: These compounds have additional phenyl groups, which can enhance their binding affinity to DNA and other molecular targets.
The unique combination of the chloro and carboxylic acid groups in this compound contributes to its distinct biological activities and makes it a valuable compound for further research and development.
属性
CAS 编号 |
193764-90-8 |
|---|---|
分子式 |
C15H8ClN3O2 |
分子量 |
297.69 g/mol |
IUPAC 名称 |
2-chloro-6H-indolo[3,2-b]quinoxaline-4-carboxylic acid |
InChI |
InChI=1S/C15H8ClN3O2/c16-7-5-9(15(20)21)12-11(6-7)17-13-8-3-1-2-4-10(8)18-14(13)19-12/h1-6H,(H,18,19)(H,20,21) |
InChI 键 |
CEXCKIBPXRGBBE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=NC4=CC(=CC(=C4N=C3N2)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate](/img/structure/B12573470.png)
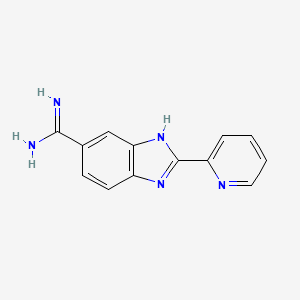
![4-[(R)-Butane-1-sulfinyl]but-1-ene](/img/structure/B12573484.png)

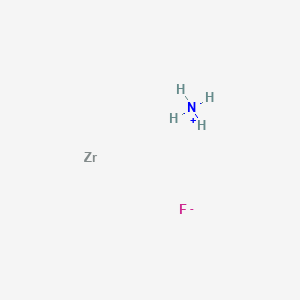
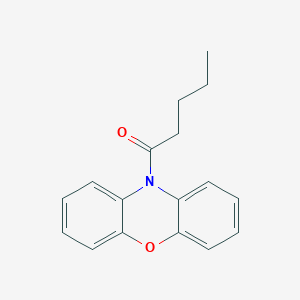
![(2R)-3-methyl-2-[[4-(4-phenylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12573506.png)
![4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12573512.png)
![N~1~-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine](/img/structure/B12573518.png)
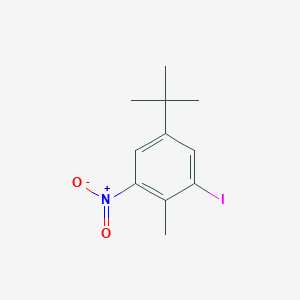
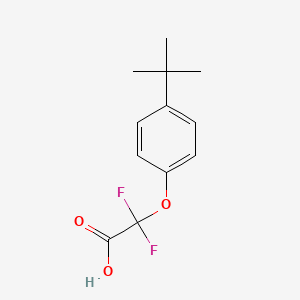
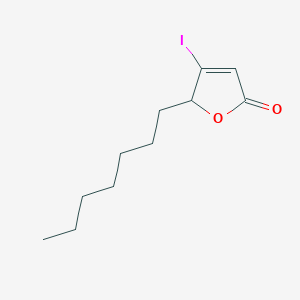
![N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12573545.png)
